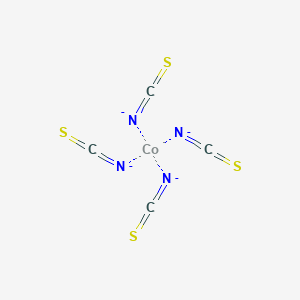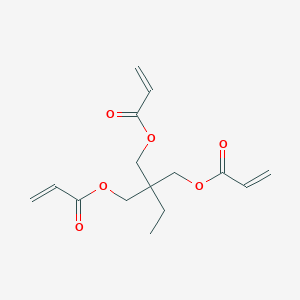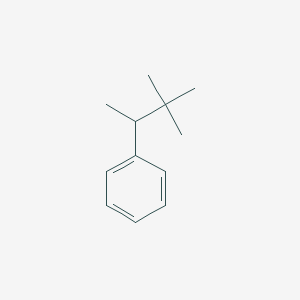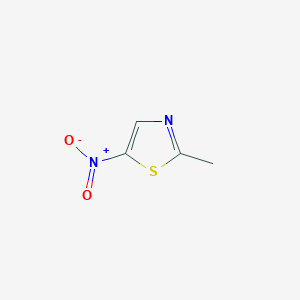
Cobalt tetraisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt tetraisothiocyanate is a chemical compound that has been widely used in scientific research applications. This compound is also known as Co(NCS)4 and has been studied extensively for its potential use in various fields such as catalysis, medicine, and materials science.
Wirkmechanismus
The mechanism of action of cobalt tetraisothiocyanate is not fully understood. However, it is believed to work by binding to specific enzymes and proteins in the body, thereby inhibiting their activity. This can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Cobalt tetraisothiocyanate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as peroxidase and catalase. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cobalt tetraisothiocyanate in lab experiments is its unique properties. It can be used as a catalyst for various chemical reactions and has been shown to have potential therapeutic applications. However, there are also limitations to its use. It can be toxic to cells at high concentrations and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of cobalt tetraisothiocyanate. One direction is the development of new synthetic methods for the compound. Another direction is the study of its potential use as a therapeutic agent for various diseases. Additionally, its potential use in materials science and catalysis could be further explored.
Conclusion:
In conclusion, cobalt tetraisothiocyanate is a unique chemical compound that has been widely studied for its potential use in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
Cobalt tetraisothiocyanate can be synthesized by reacting cobalt(II) chloride with potassium isothiocyanate in the presence of ethanol. The resulting product is a dark-red crystalline powder that is soluble in water and ethanol. The purity of the compound can be determined by various analytical techniques such as UV-Vis spectroscopy and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Cobalt tetraisothiocyanate has been widely used in scientific research applications due to its unique properties. It has been studied as a potential catalyst for various chemical reactions such as the oxidation of alcohols and the synthesis of organic compounds. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
19453-13-5 |
|---|---|
Produktname |
Cobalt tetraisothiocyanate |
Molekularformel |
C4CoN4S4-4 |
Molekulargewicht |
291.3 g/mol |
InChI |
InChI=1S/4CNS.Co/c4*2-1-3;/q4*-1; |
InChI-Schlüssel |
YNQPJLXDFFGPGJ-UHFFFAOYSA-N |
SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co] |
Kanonische SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co] |
Andere CAS-Nummern |
19453-13-5 |
Synonyme |
cobalt tetraisothiocyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















